Mitiperstat

Description

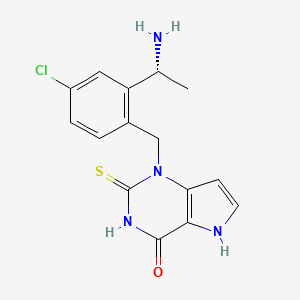

Structure

3D Structure

Properties

CAS No. |

1933460-19-5 |

|---|---|

Molecular Formula |

C15H15ClN4OS |

Molecular Weight |

334.8 g/mol |

IUPAC Name |

1-[[2-[(1R)-1-aminoethyl]-4-chlorophenyl]methyl]-2-sulfanylidene-5H-pyrrolo[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C15H15ClN4OS/c1-8(17)11-6-10(16)3-2-9(11)7-20-12-4-5-18-13(12)14(21)19-15(20)22/h2-6,8,18H,7,17H2,1H3,(H,19,21,22)/t8-/m1/s1 |

InChI Key |

BHKKSKOHRFHHIN-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)Cl)CN2C3=C(C(=O)NC2=S)NC=C3)N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)CN2C3=C(C(=O)NC2=S)NC=C3)N |

Origin of Product |

United States |

Foundational & Exploratory

Mitiperstat (AZD4831): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitiperstat (AZD4831) is an investigational, orally administered, irreversible inhibitor of myeloperoxidase (MPO). Developed by AstraZeneca, it represents a novel therapeutic approach targeting the pathways of inflammation and oxidative stress, which are implicated in a variety of cardiovascular and metabolic diseases. This document provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the relevant biological pathways and study designs.

Core Mechanism of Action: Myeloperoxidase Inhibition

The primary pharmacological target of this compound is Myeloperoxidase (MPO), a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils.

1.1. The Pathophysiological Role of Myeloperoxidase (MPO)

Under normal physiological conditions, MPO is a critical component of the innate immune system's defense against microbial pathogens. Upon neutrophil activation at sites of inflammation, MPO is released into the extracellular space. It catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.

However, in chronic inflammatory states such as heart failure, MPO activity becomes excessive and detrimental. Overproduction of MPO and its reactive products leads to:

-

Oxidative Stress: Generation of reactive oxygen species (ROS) that damage cellular components.

-

Endothelial Dysfunction: MPO scavenges nitric oxide (NO), a key vasodilator, thereby impairing microvascular function.

-

Tissue Fibrosis and Remodeling: MPO-derived oxidants promote inflammation and contribute to interstitial fibrosis and adverse tissue remodeling, particularly in the myocardium.

1.2. This compound's Irreversible Inhibition

This compound is a mechanism-based, covalent inhibitor of MPO. It binds irreversibly to the enzyme, leading to a sustained reduction in its activity. By inhibiting MPO, this compound effectively blocks the production of hypochlorous acid and other downstream reactive species. This action is hypothesized to reduce inflammation, mitigate oxidative stress, decrease fibrosis, and improve the function of the microvasculature.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound (AZD4831) action on the MPO pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and clinical studies of this compound.

Table 1: In Vitro Potency and Selectivity

| Target | IC₅₀ Value | Notes |

| Myeloperoxidase (MPO) | 1.5 nM | Demonstrates high potency for its primary target. |

| Thyroid Peroxidase (TPO) | 0.69 µM (>450-fold selective vs. MPO) | High selectivity against TPO is crucial for avoiding thyroid-related side effects. |

| CYP3A4 | 6 µM | Weak inhibitory activity, suggesting a lower potential for drug-drug interactions. |

Table 2: Clinical Pharmacodynamic & Pharmacokinetic Data

| Parameter | Finding | Study/Context |

| MPO Activity Reduction | 69% reduction from baseline to day 30. | Phase IIa SATELLITE trial (HFpEF patients). |

| Placebo-Adjusted MPO Reduction | 75% reduction from baseline to end-of-treatment. | Phase IIa SATELLITE trial. |

| Target Engagement | >50% MPO inhibition at low nanomolar plasma concentrations. | Phase I study in healthy volunteers. |

| Elimination Half-life | Approximately 40-70 hours. | Phase I study, supporting once-daily dosing. |

| Steady State | Achieved within 10 days of once-daily dosing. | Phase I study. |

Experimental Protocols

The mechanism of action and clinical effects of this compound have been elucidated through a series of structured clinical trials.

Phase I: Multiple Ascending Dose Study in Healthy Volunteers (e.g., NCT03136991)

-

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.

-

Design: A randomized, single-blind, placebo-controlled, multiple ascending dose study.

-

Participants: Healthy male volunteers, typically aged 18-50 years.

-

Methodology:

-

Subjects are randomized into cohorts to receive either a specific dose of this compound or a placebo, administered once daily for a set period (e.g., 14 days).

-

Doses are escalated in subsequent cohorts after safety reviews.

-

Serial blood samples are collected to determine plasma concentrations of this compound (PK analysis) and to measure MPO activity (PD analysis).

-

Safety is monitored through vital signs, ECGs, clinical laboratory tests, and recording of adverse events.

-

-

Key Endpoints: Safety and tolerability, PK parameters (Cmax, AUC, half-life), and the dose-response relationship for MPO inhibition.

Phase IIb: Efficacy and Safety Study in Patients (e.g., ENDEAVOR Trial - NCT04986202)

-

Objective: To evaluate the efficacy and safety of this compound in patients with heart failure with preserved or mildly reduced ejection fraction (HFpEF/HFmrEF).

-

Design: A randomized, double-blind, placebo-controlled, multi-center trial.

-

Participants: Patients diagnosed with symptomatic heart failure and a left ventricular ejection fraction >40%, with evidence of elevated natriuretic peptides and structural heart disease.

-

Methodology:

-

Eligible patients are randomized (e.g., 1:1:1) to receive one of two doses of this compound (e.g., 2.5 mg, 5 mg) or a matching placebo, once daily.

-

Treatment continues for a predefined period (e.g., 48 weeks).

-

Primary efficacy endpoints are assessed at specified time points (e.g., 16 or 24 weeks). These often include changes in symptom scores (e.g., Kansas City Cardiomyopathy Questionnaire - KCCQ) and functional capacity (e.g., 6-minute walk distance - 6MWD).

-

Secondary endpoints can include changes in biomarkers (e.g., NT-proBNP), echocardiographic parameters, and rates of cardiovascular events like heart failure hospitalizations.

-

Safety and tolerability are monitored throughout the study.

-

Experimental Workflow for a Phase II Clinical Trial

Caption: Generalized workflow for a Phase II clinical trial like ENDEAVOR.

Clinical Findings and Future Directions

Clinical development has focused primarily on HFpEF, a condition characterized by systemic inflammation and microvascular dysfunction.

-

Target Engagement Confirmed: The Phase IIa SATELLITE trial successfully demonstrated that this compound achieves significant MPO inhibition in patients with HFpEF.

-

Efficacy in HFpEF: The larger Phase IIb ENDEAVOR trial, however, did not meet its primary endpoints. This compound failed to show a statistically significant improvement in symptom burden (KCCQ score) or exercise capacity (6-minute walk distance) compared to placebo.

-

Exploratory Signals: Despite the neutral primary results, exploratory analyses of the ENDEAVOR trial suggested a potential reduction in heart failure hospitalizations. Furthermore, proteomics analysis indicated that this compound may reduce monocyte activation by decreasing mitochondrial stress, a mechanism that warrants further investigation.

-

Other Indications: this compound is also being investigated in preclinical or clinical stages for other inflammatory conditions, including non-alcoholic fatty liver disease (NAFLD), chronic obstructive pulmonary disease (COPD), and chronic kidney disease.

Conclusion

This compound (AZD4831) is a potent and selective irreversible inhibitor of myeloperoxidase. Its mechanism of action is centered on reducing MPO-driven oxidative stress and inflammation, thereby aiming to improve microvascular function and mitigate tissue damage. While clinical trials have successfully confirmed its ability to engage its target in patients, the translation of this pharmacological activity into improved symptoms and functional capacity in HFpEF has not been established. Future research may focus on patient populations where MPO-driven inflammation is a more dominant pathological driver or on clinical endpoints, such as hospitalization rates, where promising signals have been observed.

Mitiperstat: An In-Depth Technical Guide to a Novel Irreversible Myeloperoxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitiperstat (AZD4831) is a first-in-class, orally bioavailable, irreversible inhibitor of myeloperoxidase (MPO), a heme-containing enzyme implicated in the pathophysiology of various inflammatory and cardiovascular diseases. By selectively and covalently binding to MPO, this compound effectively suppresses the production of hypochlorous acid and other reactive oxygen species, thereby mitigating oxidative stress, inflammation, and endothelial dysfunction. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of MPO inhibition.

Introduction

Myeloperoxidase (MPO) is a critical component of the innate immune system, primarily found in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, MPO is released into the extracellular space where it catalyzes the conversion of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) into hypochlorous acid (HOCl), a potent oxidizing and microbicidal agent. While essential for host defense, excessive or dysregulated MPO activity contributes to oxidative stress and tissue damage in a range of chronic inflammatory conditions, including cardiovascular diseases. Elevated MPO levels have been identified as an independent risk factor for coronary artery disease, and the enzyme is implicated in the pathophysiology of heart failure with preserved ejection fraction (HFpEF).[2]

This compound (formerly AZD4831) is a novel, potent, and selective irreversible inhibitor of MPO.[3] Its mechanism-based inhibition offers the potential for sustained target engagement and therapeutic efficacy.[4] This guide will delve into the technical details of this compound, from its biochemical activity to its clinical evaluation.

Chemical and Physical Properties

This compound is a small molecule with the following properties:

| Property | Value |

| IUPAC Name | 1-[[2-[(1R)-1-aminoethyl]-4-chlorophenyl]methyl]-2-sulfanylidene-5H-pyrrolo[3,2-d]pyrimidin-4-one[5][6] |

| Synonyms | AZD4831, AZD-4831[5] |

| Molecular Formula | C₁₅H₁₅ClN₄OS[5] |

| Molecular Weight | 334.8 g/mol [5] |

| CAS Number | 1933460-19-5[5] |

Mechanism of Action

This compound is a mechanism-based irreversible inhibitor of MPO.[4] The enzyme catalyzes the oxidation of this compound, which then forms a covalent bond with the heme prosthetic group of MPO, leading to its irreversible inactivation.[7][8] This targeted inhibition prevents the generation of hypochlorous acid and other downstream reactive species, thereby reducing inflammation and improving microvascular function.[9][10]

Signaling Pathway

MPO-generated reactive oxygen species, particularly hypochlorous acid, can activate pro-fibrotic signaling pathways, such as the Transforming Growth Factor-β (TGF-β) pathway. By inhibiting MPO, this compound can indirectly modulate this pathway, potentially reducing fibrosis, a key pathological feature in conditions like HFpEF.

Quantitative Data

Preclinical Data

| Parameter | Value | Species/System | Reference |

| MPO IC₅₀ | 1.5 nM | Purified Human MPO | [10] |

| TPO IC₅₀ | 0.69 µM | Purified Thyroid Peroxidase | [10] |

| CYP3A4 IC₅₀ | 6 µM | - | [10] |

Clinical Trial Data

SATELLITE Trial (Phase IIa) [11][12]

| Parameter | This compound (5 mg) | Placebo | p-value |

| Number of Patients | 27 | 14 | - |

| Median Age (years) | 74.0 | - | - |

| Male (%) | 53.7 | - | - |

| Change in MPO Activity from Baseline to Day 90 (%) | >50% reduction | - | <0.001 (placebo-adjusted) |

| Placebo-Adjusted MPO Activity Reduction (%) | 75% (95% CI: 48, 88) | - | <0.001 |

ENDEAVOR Trial (Phase IIb/III) [5][9][13]

| Parameter | This compound (2.5 mg + 5.0 mg pooled) | Placebo | p-value |

| Number of Patients | 475 | 236 | - |

| Change in KCCQ-TSS at 16 weeks | - | - | 0.29 |

| Change in 6MWD at 16 weeks (meters) | +3.8 | - | 0.28 |

| Heart Failure Hospitalizations (HR) | 0.64 (95% CI: 0.35, 1.16) | - | 0.14 |

| Cardiovascular Events (HR) | 0.71 (95% CI: 0.42, 1.19) | - | 0.20 |

Pharmacokinetic Data (Healthy Volunteers)[7][14]

| Parameter | Value |

| Time to Cₘₐₓ | ~1-2 hours |

| Elimination Half-life | ~50-70 hours |

| Accumulation (steady state) | ~2-3 fold |

Experimental Protocols

In Vitro MPO Inhibition Assay (Luminol-based)

This protocol describes a common method to assess the inhibitory activity of compounds against purified MPO.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified human MPO in an appropriate assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare serial dilutions of this compound or the test compound in the assay buffer.

-

Prepare a luminol stock solution in DMSO and dilute to the working concentration in the assay buffer.

-

Prepare a hydrogen peroxide (H₂O₂) solution in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the MPO solution to each well.

-

Add the serially diluted this compound or vehicle control to the respective wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the luminol and H₂O₂ solutions to each well.

-

-

Data Acquisition and Analysis:

-

Immediately measure the chemiluminescence using a microplate reader.

-

Calculate the percentage of MPO inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Zymosan-Induced Peritonitis Model in Mice

This in vivo model is used to assess the anti-inflammatory effects of this compound by measuring MPO activity in the peritoneal fluid following an inflammatory challenge.

Methodology:

-

Animal Dosing:

-

Administer this compound (e.g., 0.01-10 µmol/kg) or vehicle control to mice via oral gavage.[10]

-

-

Induction of Peritonitis:

-

After a specified time post-dosing (e.g., 1 hour), induce peritonitis by intraperitoneal injection of zymosan A (e.g., 1 mg/mouse in sterile saline).

-

-

Sample Collection:

-

At a predetermined time point after zymosan injection (e.g., 4 hours), euthanize the mice and collect the peritoneal lavage fluid by washing the peritoneal cavity with a known volume of sterile saline.

-

-

MPO Activity Measurement:

-

Centrifuge the peritoneal lavage fluid to pellet the cells.

-

Measure the MPO activity in the cell-free supernatant using a suitable assay, such as the luminol-based chemiluminescence assay described above.

-

-

Data Analysis:

-

Compare the MPO activity in the peritoneal fluid of this compound-treated mice to that of the vehicle-treated group to determine the in vivo efficacy of MPO inhibition.

-

Covalent Binding Assay

This assay is crucial to confirm the irreversible mechanism of action of this compound.

Methodology:

-

Incubation:

-

Incubate radiolabeled this compound (e.g., ¹⁴C-mitiperstat) with human liver microsomes in the presence of an NADPH-generating system to support metabolic activation.

-

-

Removal of Unbound Inhibitor:

-

After the incubation period, remove the unbound this compound and its non-covalently bound metabolites by extensive dialysis or protein precipitation.

-

-

Quantification:

-

Measure the protein concentration in the microsomal sample.

-

Quantify the amount of radioactivity remaining in the protein pellet using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the extent of covalent binding, typically expressed as picomoles of this compound equivalents bound per milligram of microsomal protein.

-

Conclusion

This compound is a promising therapeutic agent that selectively and irreversibly inhibits myeloperoxidase, a key enzyme in inflammatory and oxidative pathways. Preclinical studies have demonstrated its high potency and selectivity, and clinical trials have established its ability to effectively inhibit MPO activity in humans. While the ENDEAVOR trial did not meet its primary endpoints for symptomatic improvement in HFpEF, the observed trend towards a reduction in heart failure hospitalizations warrants further investigation. The detailed technical information and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and the broader field of MPO inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Large-scale purification of myeloperoxidase from HL60 promyelocytic cells: characterization and comparison to human neutrophil myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Myeloperoxidase response to peritonitis in an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Covalent Binding of AZD4831 to Myeloperoxidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of AZD4831, a potent and selective irreversible inhibitor of myeloperoxidase (MPO). The content herein is curated for professionals in the fields of biochemistry, pharmacology, and drug development, offering a detailed overview of the covalent binding of AZD4831 to its target, supported by quantitative data, experimental methodologies, and visual representations of the underlying processes.

Introduction to Myeloperoxidase and AZD4831

Myeloperoxidase is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1] Upon neutrophil activation at sites of inflammation, MPO is released into both the phagolysosomal compartment and the extracellular space.[1] In the presence of hydrogen peroxide (H₂O₂), MPO catalyzes the formation of highly reactive hypohalous acids, such as hypochlorous acid (HOCl), from halide ions.[1] While essential for host defense against microbial pathogens, excessive or misplaced MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular conditions like heart failure with preserved ejection fraction (HFpEF).[1][2]

AZD4831 (mitiperstat) is a first-in-class, orally bioavailable, mechanism-based irreversible inhibitor of MPO.[2][3] It has been developed to mitigate the detrimental effects of excessive MPO activity.[2] Clinical studies have demonstrated that AZD4831 effectively reduces MPO activity in patients, supporting its potential as a therapeutic agent in MPO-driven diseases.[2]

Mechanism of Covalent Inactivation

AZD4831 is classified as a mechanism-based inhibitor, or a "suicide substrate," meaning it requires catalytic turnover by MPO to be converted into a reactive species that subsequently inactivates the enzyme.[1] The inactivation process is highly selective and results in the formation of a permanent covalent bond with the enzyme.[1][3]

The proposed mechanism of action is a multi-step process:

-

Enzyme Activation: Native ferric MPO is oxidized by hydrogen peroxide (H₂O₂) to form the highly reactive ferryl cation π-radical intermediate known as Compound I.[1]

-

Inhibitor Oxidation: AZD4831, a 2-thioxanthine derivative, is oxidized by Compound I in a single-electron transfer reaction.[1] This generates a highly reactive thiyl radical of AZD4831.[1]

-

Covalent Adduct Formation: Before the thiyl radical can diffuse from the active site, it rapidly reacts with one of the methyl groups of the heme prosthetic group within MPO's active site.[1]

-

Irreversible Inactivation: This reaction forms a stable, covalent adduct between the inhibitor and the heme group, leading to the irreversible inactivation of the enzyme.[1][3]

This mechanism-based approach ensures that the inhibitor is selectively activated by its target enzyme, contributing to its high specificity and reducing the likelihood of off-target effects.

Quantitative Data on AZD4831 Activity

The potency, selectivity, and irreversible nature of AZD4831 and its analogs have been characterized through various in vitro assays. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Potency and Selectivity of AZD4831 and Related Compounds[3]

| Compound | MPO IC₅₀ (nM) | TPO IC₅₀ (nM) | Selectivity (TPO/MPO) |

| AZD4831 (16) | 1.5 | 690 | >450 |

| Compound 8 | 4.8 | 3200 | >660 |

| Compound 9 | 1.9 | >5000 | >2600 |

| Compound 14 | 2.1 | 1400 | >660 |

| Compound 18 | 1.1 | 480 | >430 |

Data obtained from in vitro chemiluminescent assays.

Table 2: Cellular Potency and Irreversibility of AZD4831[3]

| Compound | HL-60 Cell IC₅₀ (nM) | Tight Binding Assay (EC₅₀ Shift) |

| AZD4831 (16) | 810 | 0.87 |

The EC₅₀ shift in the tight binding assay indicates the degree of irreversible inhibition, with a value approaching 1.0 suggesting strong irreversibility.

Experimental Protocols

The characterization of AZD4831's covalent binding to MPO relies on a suite of specialized biochemical and biophysical assays. The following are representative protocols for the key experiments, compiled from the methodologies described in the primary literature and standard laboratory practices.

MPO Inhibition Chemiluminescence Assay

This assay is used to determine the potency (IC₅₀) of compounds against purified MPO. It measures the MPO-catalyzed oxidation of luminol, which produces a light signal.

Materials:

-

Human myeloperoxidase (MPO), purified

-

Luminol

-

Hydrogen peroxide (H₂O₂)

-

Test compounds (e.g., AZD4831) dissolved in DMSO

-

Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well white opaque microplates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Reaction Mixture: In each well of the 96-well plate, add the following in order:

-

Assay buffer

-

Test compound dilution (or DMSO for control wells)

-

MPO enzyme solution

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: To initiate the chemiluminescent reaction, add a solution containing luminol and H₂O₂ to each well.

-

Signal Detection: Immediately place the plate in a luminometer and measure the light emission (Relative Light Units, RLU) over a defined period.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tight Binding Assay for Irreversibility

This assay assesses the irreversible nature of the inhibition by pre-incubating the enzyme and inhibitor, followed by a significant dilution before measuring residual enzyme activity. Irreversible inhibitors will show persistent inhibition despite the dilution.

Materials:

-

Same as the chemiluminescence assay.

Procedure:

-

Pre-incubation: Prepare a reaction mixture containing a high concentration of MPO and the test compound in a small volume. Incubate this mixture for an extended period (e.g., 60 minutes) to allow for covalent bond formation.

-

Dilution: After incubation, dilute the mixture significantly (e.g., 100-fold) with assay buffer. This dilution reduces the concentration of any non-covalently bound inhibitor to well below its IC₅₀, effectively preventing further reversible binding.

-

Activity Measurement: Immediately after dilution, measure the residual MPO activity using the chemiluminescence assay described above by adding the luminol and H₂O₂ substrate solution.

-

Data Analysis: Compare the enzyme activity in the inhibitor-treated samples to a control sample that was pre-incubated with DMSO and subjected to the same dilution. A significant and persistent reduction in activity in the presence of the inhibitor, despite dilution, indicates irreversible binding. The EC₅₀ shift is calculated to quantify the degree of irreversibility.[3]

Mass Spectrometry for Covalent Adduct Characterization

Mass spectrometry (MS) is used to confirm the formation of a covalent adduct between AZD4831 and MPO and to identify the site of modification.

Materials:

-

Human myeloperoxidase (MPO)

-

AZD4831

-

Incubation buffer (e.g., Ammonium bicarbonate)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., Iodoacetamide)

-

Protease (e.g., Trypsin)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Adduct Formation: Incubate MPO with an excess of AZD4831 in a suitable buffer for a sufficient time to ensure adduct formation. A control sample with MPO and DMSO is prepared in parallel.

-

Sample Preparation:

-

Denature the protein samples.

-

Reduce the disulfide bonds with DTT.

-

Alkylate the free cysteine residues with iodoacetamide.

-

Digest the protein into smaller peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Inject the peptide digest onto an LC system coupled to a high-resolution mass spectrometer.

-

Separate the peptides using a reverse-phase chromatography gradient.

-

Acquire mass spectra of the eluting peptides. Select peptides of interest for fragmentation (MS/MS) to determine their amino acid sequence.

-

-

Data Analysis:

-

Analyze the MS data to find peptides with a mass shift corresponding to the addition of the reactive metabolite of AZD4831.

-

Analyze the MS/MS fragmentation data of the modified peptide to pinpoint the exact amino acid residue that has been covalently modified. For AZD4831, this would be expected on the heme group, which would be cross-linked to specific peptides.

-

Visualizations of Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to the covalent inhibition of MPO by AZD4831.

Caption: Myeloperoxidase (MPO) catalytic cycle leading to oxidative damage.

Caption: Mechanism of covalent inactivation of MPO by AZD4831.

Caption: Experimental workflow for characterizing AZD4831's interaction with MPO.

References

- 1. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]

Mitiperstat for Heart Failure with Preserved Ejection Fraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heart failure with preserved ejection fraction (HFpEF) presents a significant therapeutic challenge, with a complex pathophysiology driven by systemic inflammation and microvascular dysfunction. Mitiperstat (formerly AZD4831), a first-in-class, oral, irreversible inhibitor of myeloperoxidase (MPO), has been investigated as a targeted therapy for HFpEF. MPO, an enzyme released by neutrophils, is a key driver of oxidative stress and inflammation in the cardiovascular system. This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound for HFpEF, detailing its mechanism of action, experimental protocols, and quantitative clinical trial data. While the phase 2b ENDEAVOR trial did not meet its primary endpoints for symptom improvement or exercise capacity, exploratory analyses suggest a potential for reducing cardiovascular events, warranting further investigation. This document serves as a resource for researchers and drug development professionals interested in the role of MPO inhibition in cardiovascular disease.

Mechanism of Action: Targeting Myeloperoxidase-Induced Inflammation and Oxidative Stress

This compound is a potent and selective inhibitor of myeloperoxidase (MPO), a heme-containing enzyme predominantly found in neutrophils.[1] In HFpEF, comorbidities are thought to trigger a state of systemic inflammation, leading to neutrophil activation and the release of MPO into the circulation and tissues.[2] Extracellular MPO catalyzes the formation of highly reactive oxidants, such as hypochlorous acid, which contribute to endothelial dysfunction, myocardial fibrosis, and impaired cardiac relaxation – all hallmarks of HFpEF.[3]

By irreversibly binding to and inhibiting MPO, this compound is designed to reduce the production of these damaging reactive oxygen species, thereby mitigating inflammation, improving microvascular function, and potentially reversing adverse cardiac remodeling.[4] Preclinical studies have demonstrated that MPO inhibition can reduce inflammation and fibrosis and improve microvascular function.[4]

Clinical Development Program

The clinical development of this compound for HFpEF has primarily involved two key studies: the Phase 2a SATELLITE trial and the Phase 2b ENDEAVOR trial.

SATELLITE Trial (Phase 2a)

The SATELLITE trial was a randomized, double-blind, placebo-controlled study designed to assess the safety, tolerability, and target engagement of this compound in patients with HFpEF or heart failure with mildly reduced ejection fraction (HFmrEF).[5]

-

Study Design: Patients were randomized in a 2:1 ratio to receive either 5 mg of this compound orally once daily or a matching placebo for 90 days.[5] The study was terminated early due to the COVID-19 pandemic.[5]

-

Patient Population: The trial enrolled 41 patients with symptomatic heart failure, a left ventricular ejection fraction (LVEF) of ≥40%, and elevated B-type natriuretic peptides.[5]

-

Primary Endpoint: The primary endpoint was the change in MPO-specific activity to assess target engagement.[5]

-

Secondary and Exploratory Endpoints: These included changes in the Kansas City Cardiomyopathy Questionnaire (KCCQ) overall summary score, 6-minute walk distance (6MWD), and N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels.[4][5]

Table 1: Baseline Characteristics of the SATELLITE Trial Population

| Characteristic | This compound 5 mg (n=27) | Placebo (n=14) | Total (n=41) |

| Age, median (IQR), years | 74.0 (68.0-79.0) | 74.0 (67.5-76.8) | 74.0 (68.0-78.0) |

| Male, n (%) | 15 (55.6) | 7 (50.0) | 22 (53.7) |

| Atrial Fibrillation, n (%) | 18 (66.7) | 10 (71.4) | 28 (68.3) |

| LVEF ≥50% (HFpEF), n (%) | 23 (85.2) | 12 (85.7) | 35 (85.4) |

| Data from the SATELLITE trial publication.[6] |

Table 2: Key Efficacy and Safety Findings of the SATELLITE Trial

| Endpoint | This compound 5 mg | Placebo | Treatment Difference |

| Primary Endpoint | |||

| Change in MPO Activity | >50% reduction from baseline | - | 75% placebo-adjusted reduction (95% CI: 48, 88; p<0.001)[5] |

| Exploratory Efficacy Endpoints | |||

| Change in KCCQ-OSS | - | - | Trend towards improvement (>5 points vs placebo)[6] |

| Safety | |||

| Treatment-Related Adverse Events | Generalized maculopapular rash (n=1), pruritus (n=1), diarrhea (n=1)[5] | - | - |

| Serious Adverse Events | None treatment-related[5] | - | - |

| Due to early termination, efficacy findings are exploratory. |

ENDEAVOR Trial (Phase 2b)

The ENDEAVOR trial was a larger, randomized, double-blind, placebo-controlled, multicenter study designed to evaluate the efficacy and safety of two different doses of this compound in patients with HFpEF or HFmrEF.[7]

-

Study Design: A total of 711 patients were randomized in a 1:1:1 ratio to receive this compound 2.5 mg, this compound 5.0 mg, or placebo once daily for 48 weeks.[7]

-

Patient Population: Eligible patients were aged 40-85 years with symptomatic heart failure (NYHA class II-IV), LVEF >40%, a 6-minute walk distance (6MWD) of 30-400 meters, and a Kansas City Cardiomyopathy Questionnaire Total Symptom Score (KCCQ-TSS) of ≤90.[7] Patients also had to have evidence of structural heart disease, increased left ventricular filling pressure, or a recent heart failure hospitalization.[8]

-

Dual Primary Endpoints: The co-primary endpoints were the change from baseline to week 16 in 6MWD and KCCQ-TSS.[7]

-

Secondary Endpoints: Secondary endpoints included major adverse cardiovascular events (MACE), heart failure hospitalizations, and changes in biomarkers and echocardiographic parameters.[7]

-

Statistical Analysis: The null hypothesis was a zero difference in the mean change from baseline between the pooled this compound doses and placebo for the dual primary endpoints.[3]

Table 3: Baseline Characteristics of the ENDEAVOR Trial Population (N=711)

| Characteristic | This compound 2.5 mg (n=235) | This compound 5.0 mg (n=240) | Placebo (n=236) |

| Mean Age, years | 72 | 72 | 72 |

| Female, % | 45 | 45 | 45 |

| Mean BMI, kg/m ² | 30.5 | 30.5 | 30.5 |

| NYHA Class III-IV, % | 24 | 24 | 24 |

| LVEF ≥50%, % | 63 | 63 | 63 |

| SGLT2i Use, % | 21 | 21 | 21 |

| Data from the ENDEAVOR trial presentation at AHA 2024.[7] |

Table 4: Primary and Key Secondary Efficacy Outcomes of the ENDEAVOR Trial

| Endpoint (Change from Baseline at 16 Weeks) | This compound (Pooled) vs. Placebo | 95% Confidence Interval | p-value |

| Co-Primary Endpoints | |||

| Change in KCCQ-TSS | -1.4 points | -3.9 to 1.2 | 0.29 |

| Change in 6MWD | +3.8 meters | -3.1 to 10.8 | 0.28 |

| Secondary Endpoints (at 16 weeks) | Hazard Ratio | 95% Confidence Interval | p-value |

| Major Adverse Cardiovascular Events (MACE) | 0.71 | 0.42 to 1.19 | 0.20 |

| Heart Failure Hospitalization | 0.64 | 0.35 to 1.16 | 0.14 |

| Data from the ENDEAVOR trial presentation at AHA 2024.[7] |

Table 5: Safety Profile of this compound in the ENDEAVOR Trial

| Adverse Event | This compound (Pooled) | Placebo |

| Maculopapular Rash | ~5% | - |

| This compound was generally well-tolerated.[8] |

Preclinical Evidence

Preclinical studies in animal models were instrumental in establishing the scientific rationale for targeting MPO in HFpEF.[1] These studies demonstrated that MPO inhibition could dose-dependently reduce MPO activity.[1] Safety assessments in these preclinical models did not reveal any significant concerns, supporting the progression of this compound to clinical trials.[1] The preclinical data suggested a cardioprotective effect of MPO inhibition in the context of myocardial infarction.[7]

Discussion and Future Directions

The clinical development of this compound for HFpEF has yielded mixed results. The Phase 2a SATELLITE trial successfully demonstrated target engagement, with a significant reduction in MPO activity, and a favorable safety profile.[5] However, the larger Phase 2b ENDEAVOR trial did not meet its co-primary endpoints of improving symptoms (KCCQ-TSS) or exercise capacity (6MWD) at 16 weeks.[7]

Despite the neutral primary findings, an exploratory analysis of the ENDEAVOR data revealed a numerical reduction in MACE and heart failure hospitalizations with this compound treatment compared to placebo.[7] While not statistically significant, these findings are intriguing and suggest a potential for MPO inhibition to modify the course of the disease, even in the absence of a direct impact on symptoms or functional capacity. A proteomics analysis from the trial suggested that this compound may reduce monocyte activation by decreasing mitochondrial stress.

The discrepancy between the lack of symptomatic improvement and the potential for improved clinical outcomes highlights the complexity of HFpEF and the challenges in selecting appropriate clinical trial endpoints. It is possible that the 16-week timeframe for the primary endpoint assessment was insufficient to observe the full clinical benefit of MPO inhibition on cardiovascular events.

Future research should focus on several key areas:

-

Longer-term studies: Larger, adequately powered clinical trials with longer follow-up are needed to definitively assess the impact of this compound on hard clinical endpoints such as cardiovascular death and heart failure hospitalizations.

-

Patient stratification: Identifying patient subgroups within the heterogeneous HFpEF population who are most likely to respond to MPO inhibition could be a promising strategy. Biomarkers of inflammation and oxidative stress could play a crucial role in patient selection.

-

Combination therapies: Investigating this compound in combination with other established HFpEF therapies, such as SGLT2 inhibitors, could reveal synergistic effects.

Conclusion

This compound, a novel MPO inhibitor, represents a targeted therapeutic approach to address the underlying inflammatory and oxidative stress pathways in HFpEF. While the ENDEAVOR trial did not demonstrate a benefit in symptoms or exercise capacity, the exploratory findings on cardiovascular events suggest a potential role for MPO inhibition in this patient population. Further research is required to elucidate the full therapeutic potential of this compound and to identify the optimal patient population and clinical trial design for future investigations. The data and insights gathered from the this compound clinical development program provide a valuable foundation for continued research into the role of inflammation in cardiovascular disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rationale and design of ENDEAVOR: a sequential phase 2b–3 randomized clinical trial to evaluate the effect of myeloperoxidase inhibition on symptoms and exercise capacity in heart failure with preserved or mildly reduced ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AstraZeneca’s investigational MPO inhibitor AZD4831 shows promise in patients with heart failure and a preserved ejection fraction [astrazeneca.com]

- 4. Myeloperoxidase Inhibition in Heart Failure With Preserved or Mildly Reduced Ejection Fraction: SATELLITE Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 6. Myeloperoxidase Inhibition With this compound in Heart Failure With Preserved and Mildly Reduced Ejection Fraction - American College of Cardiology [acc.org]

- 7. ENDEAVOR: this compound vs. Placebo in Patients With HFpEF or HFmrEF - American College of Cardiology [acc.org]

- 8. m.youtube.com [m.youtube.com]

Preclinical studies of Mitiperstat (AZD4831)

An In-Depth Technical Guide to the Preclinical Studies of Mitiperstat (AZD4831)

Introduction

This compound (AZD4831) is an investigational, orally administered, irreversible inhibitor of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammation.[1][2] Developed by AstraZeneca, this compound is being explored as a therapeutic agent for conditions where MPO-driven pathology is a key factor, such as heart failure with preserved or mildly reduced ejection fraction (HFpEF/HFmrEF), non-alcoholic fatty liver disease, and chronic obstructive pulmonary disease.[1][3] Myeloperoxidase is secreted by activated neutrophils and generates potent reactive oxygen species, contributing to microvascular endothelial dysfunction, fibrosis, and tissue damage.[3][4] By inhibiting MPO, this compound aims to mitigate these pathological processes.[3][4] This guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and key findings for this compound.

Mechanism of Action

This compound is a mechanism-based, irreversible inhibitor of myeloperoxidase.[5] Its primary mechanism involves covalently binding to the MPO enzyme, rendering it inactive.[6] This inhibition prevents MPO from catalyzing the formation of hypochlorous acid and other damaging free radicals.[4] The consequence of this targeted inhibition is a reduction in systemic inflammation, oxidative stress, and an improvement in microvascular function, as demonstrated in various preclinical models.[3][7][8]

Signaling Pathway and Point of Intervention

The following diagram illustrates the inflammatory cascade involving myeloperoxidase and the specific point of intervention for this compound.

Caption: this compound inhibits MPO, blocking the production of damaging reactive oxygen species.

Quantitative Preclinical Data

The preclinical development of this compound involved extensive in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.

Table 1: In Vitro Potency, Selectivity, and Covalent Binding

| Parameter | Enzyme/System | Species | Value | Reference |

| IC₅₀ | Myeloperoxidase (MPO) | Human | 1.5 nM | [1][5] |

| IC₅₀ | Thyroid Peroxidase (TPO) | Human | 0.69 µM | [1] |

| Selectivity | MPO vs. TPO | Human | >450-fold | [5] |

| IC₅₀ | CYP3A4 | Human | 6 µM (weak inhibition) | [1] |

| Covalent Binding | Hepatocytes | Human | 56 pmol/mg protein | [6] |

Table 2: In Vivo Efficacy in Murine Model

| Model | Species | Dosing | Effect | Reference |

| Zymosan-Induced Peritonitis | Mouse | 0.01-10 µmol/kg (single oral dose) | Dose-dependent inhibition of MPO activity in peritoneal lavage fluid. | [1][5] |

Experimental Protocols

In Vitro Enzyme Inhibition Assay (General Protocol)

To determine the half-maximal inhibitory concentration (IC₅₀), a tight binding assay was utilized for human myeloperoxidase. The assay measures the enzymatic activity of MPO in the presence of varying concentrations of this compound. The protocol involves incubating purified human MPO with its substrates (e.g., hydrogen peroxide and a chromogenic substrate) and the inhibitor. The reaction progress is monitored spectrophotometrically. For irreversible inhibitors like this compound, the protocol includes a wash-out step to confirm the irreversible nature of the binding, where enzyme activity does not recover after the removal of the unbound inhibitor.[6]

Zymosan-Induced Neutrophilic Peritonitis in Mice

This model is used to assess the in vivo activity of MPO inhibitors.

Caption: Workflow for the zymosan-induced peritonitis model to test this compound's in vivo efficacy.

-

Animal Dosing: Mice are administered a single oral dose of this compound (ranging from 0.01 to 10 µmol/kg) or a vehicle control.[1]

-

Inflammation Induction: After a predetermined time to allow for drug absorption, zymosan (a yeast cell wall component) is injected intraperitoneally to induce an acute inflammatory response characterized by massive neutrophil infiltration.

-

Sample Collection: Several hours after zymosan injection, the peritoneal cavity is washed with saline (lavage) to collect the inflammatory fluid containing neutrophils and secreted MPO.[1]

-

Analysis: The collected peritoneal lavage fluid is then analyzed to measure MPO activity, typically using a colorimetric assay. The results are compared between the this compound-treated groups and the vehicle control group to determine the dose-dependent inhibitory effect of the drug.[1]

Pharmacokinetics and Biotransformation

Preclinical studies in rats and dogs, along with human mass balance data, have elucidated the metabolic fate of this compound.[9] The biotransformation is complex, involving several key reactions.

-

Primary Metabolic Pathways: The main biotransformation reactions observed include carbamoylation followed by glucuronidation, desulfurization of the thiourea group, and cyclization.[9][10]

-

Major Metabolites: In human plasma, the most abundant metabolite is a carbamoyl glucuronide of this compound, designated as M7. This metabolite accounted for 75-80% of the total drug-related material exposure in human subjects.[9]

-

Species Differences: While the carbamoyl glucuronide was the primary metabolite in human plasma, its prominence is influenced by species-specific differences in plasma protein binding. Importantly, all major human plasma metabolites were also identified in the animal species used for toxicological assessments, ensuring adequate safety coverage.[9][10]

Caption: Key metabolic pathways of this compound (AZD4831).

Conclusion

The preclinical data for this compound (AZD4831) establish it as a potent and highly selective irreversible inhibitor of myeloperoxidase.[1][5] In vitro studies confirmed its high potency against MPO with significant selectivity over the related thyroid peroxidase enzyme.[5] In vivo animal models, such as zymosan-induced peritonitis, demonstrated its ability to effectively inhibit MPO activity in a dose-dependent manner following oral administration.[1][5] The metabolic profile has been well-characterized in preclinical species and humans, with major human metabolites being covered in toxicology studies.[9] These robust preclinical findings supported the progression of this compound into clinical trials for inflammatory conditions, most notably heart failure with preserved ejection fraction.[4][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Rationale and design of ENDEAVOR: a sequential phase 2b–3 randomized clinical trial to evaluate the effect of myeloperoxidase inhibition on symptoms and exercise capacity in heart failure with preserved or mildly reduced ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AstraZeneca’s investigational MPO inhibitor AZD4831 shows promise in patients with heart failure and a preserved ejection fraction [astrazeneca.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Myeloperoxidase Inhibition in Heart Failure With Preserved or Mildly Reduced Ejection Fraction: SATELLITE Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholars.northwestern.edu [scholars.northwestern.edu]

- 9. Biotransformation of the Novel Myeloperoxidase Inhibitor AZD4831 in Preclinical Species and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound (AZD4831) News - LARVOL Sigma [sigma.larvol.com]

Mitiperstat (AZD4831): A Technical Guide to its Role in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitiperstat (AZD4831) is a novel, orally bioavailable, and irreversible inhibitor of myeloperoxidase (MPO), an enzyme intrinsically linked to the propagation of inflammation and oxidative stress.[1][2] This technical guide provides a comprehensive overview of the role of this compound in modulating inflammatory processes, consolidating key preclinical and clinical data, and detailing relevant experimental methodologies. By targeting MPO, this compound offers a promising therapeutic strategy for a range of inflammatory conditions, including cardiovascular diseases.[3][4]

Introduction: The Rationale for Myeloperoxidase Inhibition

Myeloperoxidase (MPO) is a heme-containing peroxidase predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[5] Upon activation of these immune cells at sites of inflammation, MPO is released into the extracellular space where it catalyzes the formation of potent reactive oxygen species (ROS), most notably hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions.[5][6] While essential for host defense against pathogens, excessive and prolonged MPO activity contributes significantly to tissue damage and the pathophysiology of numerous inflammatory diseases.[7]

The detrimental effects of MPO-driven inflammation include:

-

Oxidative Damage: MPO-generated oxidants can modify lipids, proteins, and nucleic acids, leading to cellular dysfunction and death.[7]

-

Endothelial Dysfunction: MPO can impair endothelial function, a critical factor in the development of cardiovascular diseases.[1]

-

Promotion of Inflammation: MPO itself can act as a pro-inflammatory mediator, perpetuating the inflammatory cycle.[8]

Given its central role in inflammatory pathology, MPO has emerged as a compelling therapeutic target. This compound was developed as a potent and selective inhibitor of MPO to counteract these detrimental effects.[1]

This compound (AZD4831): Mechanism of Action

This compound is a mechanism-based, irreversible inhibitor of MPO.[1][2] Its inhibitory action prevents the catalytic activity of MPO, thereby reducing the production of downstream inflammatory mediators and oxidants.[4] Preclinical studies have demonstrated its high potency and selectivity for MPO over other peroxidases, such as thyroid peroxidase (TPO), minimizing the potential for off-target effects.[2]

Preclinical Evidence of Anti-Inflammatory Activity

A substantial body of preclinical research has demonstrated the anti-inflammatory efficacy of this compound in various animal models of inflammatory diseases.

In Vitro Studies

-

Inhibition of MPO Activity: this compound has been shown to potently inhibit MPO activity in isolated human neutrophils and in cell-based assays.[2]

In Vivo Animal Models

This compound has demonstrated therapeutic potential in a range of preclinical models:

-

Cardiovascular Disease: In mouse models of vascular inflammation and atherosclerosis, this compound attenuated endothelial dysfunction.[1]

-

Other Inflammatory Conditions: Preclinical development is also underway for chronic kidney disease and nonalcoholic steatohepatitis, underscoring its broad anti-inflammatory potential.[4]

The following table summarizes key quantitative findings from preclinical studies:

| Study Type | Animal Model | This compound (AZD4831) Dose | Key Findings | Reference |

| In vivo | Mouse model of vascular inflammation | Not specified | Attenuated endothelial dysfunction | [1] |

| In vivo | Mouse model of atherosclerosis | Not specified | Attenuated endothelial dysfunction | [1] |

Clinical Evidence: The SATELLITE and ENDEAVOR Trials

The clinical development of this compound has primarily focused on its potential in heart failure with preserved ejection fraction (HFpEF), a condition with a significant inflammatory component.

The SATELLITE Trial (Phase IIa)

The SATELLITE trial was a Phase IIa study designed to assess the safety, tolerability, and target engagement of this compound in patients with HFpEF.

-

Primary Endpoint: The trial successfully met its primary endpoint, demonstrating a significant reduction in MPO activity in patients treated with this compound compared to placebo.[4]

-

Safety: this compound was generally well-tolerated.[4]

The ENDEAVOR Trial (Phase IIb/III)

The ENDEAVOR trial was a larger, sequential Phase IIb/III study evaluating the efficacy and safety of this compound on symptoms and exercise capacity in patients with HFpEF.

-

Primary Endpoints: The trial did not meet its co-primary endpoints of change in Kansas City Cardiomyopathy Questionnaire Total Symptom Score (KCCQ-TSS) and 6-minute walk distance (6MWD).

-

Secondary and Exploratory Endpoints: While not statistically significant, a numerical reduction in heart failure hospitalizations was observed in the this compound group, warranting further investigation.

The following table summarizes the key quantitative data from the SATELLITE and ENDEAVOR clinical trials:

| Trial | Phase | Patient Population | This compound (AZD4831) Dose | Key Efficacy Findings | Key Safety Findings | Reference |

| SATELLITE | IIa | Heart Failure with Preserved Ejection Fraction (HFpEF) | 5 mg once daily | 69% reduction in MPO activity from baseline to day 30. | Generally well-tolerated. | [4] |

| ENDEAVOR | IIb/III | Heart Failure with Preserved Ejection Fraction (HFpEF) | 2.5 mg and 5 mg once daily | No significant improvement in KCCQ-TSS or 6MWD. Numerical reduction in heart failure hospitalizations. | Generally well-tolerated. |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the development and evaluation of this compound.

Measurement of Myeloperoxidase Activity

A common method for determining MPO activity in biological samples involves a colorimetric assay.

-

Principle: The assay measures the MPO-catalyzed oxidation of a chromogenic substrate, such as 3,3',5,5'-tetramethylbenzidine (TMB), in the presence of hydrogen peroxide. The resulting color change is proportional to the MPO activity and can be quantified spectrophotometrically.

-

General Protocol:

-

Prepare tissue homogenates or cell lysates in a suitable buffer.

-

Add the sample to a microplate well containing the TMB substrate solution and hydrogen peroxide.

-

Incubate for a defined period at a controlled temperature.

-

Stop the reaction by adding an acid solution.

-

Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate MPO activity relative to a standard curve.

-

Clinical Trial Design (SATELLITE - Phase IIa)

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.

-

Patient Population: Patients with symptomatic heart failure with preserved ejection fraction (HFpEF).

-

Intervention: this compound (5 mg once daily) or placebo for 90 days.

-

Primary Endpoint: Change from baseline in MPO-specific activity.

-

Secondary Endpoints: Safety and tolerability.

Clinical Trial Design (ENDEAVOR - Phase IIb/III)

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter, sequential Phase IIb and Phase III study.

-

Patient Population: Patients with symptomatic heart failure with preserved or mildly reduced ejection fraction.

-

Intervention: this compound (2.5 mg or 5 mg once daily) or placebo.

-

Co-Primary Endpoints: Change from baseline in Kansas City Cardiomyopathy Questionnaire Total Symptom Score (KCCQ-TSS) and 6-minute walk distance (6MWD).

-

Secondary Endpoints: Included assessments of safety and other clinical outcomes.

Signaling Pathways and Visualizations

The pro-inflammatory effects of MPO are mediated through complex signaling cascades. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.

Myeloperoxidase-Mediated Inflammatory Signaling Pathway

Caption: MPO-mediated inflammatory signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy in a Preclinical Model

Caption: A generalized experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound (AZD4831) represents a targeted therapeutic approach to mitigating inflammation by inhibiting the enzymatic activity of myeloperoxidase. While clinical trials in HFpEF have yielded mixed results regarding symptomatic improvement, the observed reduction in MPO activity and the potential signal for reduced heart failure hospitalizations suggest a biologically active agent with disease-modifying potential. Further research is warranted to explore the efficacy of this compound in other inflammatory conditions and to identify patient populations most likely to benefit from this novel anti-inflammatory strategy. The continued investigation into MPO inhibition holds promise for the development of new treatments for a wide spectrum of inflammatory diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound (AZD4831) News - LARVOL Sigma [sigma.larvol.com]

- 4. AstraZeneca’s investigational MPO inhibitor AZD4831 shows promise in patients with heart failure and a preserved ejection fraction [astrazeneca.com]

- 5. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]

AZD4831 and Oxidative Stress Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD4831, also known as mitiperstat, is a potent, orally bioavailable, and irreversible mechanism-based inhibitor of myeloperoxidase (MPO).[1][2] MPO is a heme-containing enzyme predominantly found in neutrophils and, to a lesser extent, in monocytes and macrophages.[1][2] It plays a critical role in the innate immune response by catalyzing the formation of reactive oxygen species (ROS), most notably hypochlorous acid (HOCl), which are used to destroy pathogens.[2] However, excessive or misplaced MPO activity is implicated in the pathophysiology of numerous inflammatory and cardiovascular diseases by driving oxidative stress and subsequent tissue damage.[3][4] AZD4831 is being developed as a therapeutic agent to mitigate this pathological MPO-driven oxidative stress, with clinical investigations primarily focused on heart failure with preserved ejection fraction (HFpEF).[1][5] This technical guide provides an in-depth overview of AZD4831, its mechanism of action, and its impact on oxidative stress pathways, supported by preclinical and clinical data.

Mechanism of Action of AZD4831

AZD4831 acts as a selective, covalent, and irreversible inhibitor of MPO.[1][2] The enzymatic cycle of MPO involves its activation by hydrogen peroxide (H₂O₂) to a highly reactive intermediate, "compound I".[1] AZD4831 is selectively oxidized by this activated form of MPO, leading to the formation of a covalent bond with the heme moiety of the enzyme, thereby irreversibly inactivating it.[2][6] This mechanism-based inhibition is highly specific to the active form of MPO, which is hypothesized to be the primary driver of pathological extracellular oxidative stress.[7] The lower potency of AZD4831 against intragranular MPO suggests a potentially limited impact on the essential microbicidal functions of neutrophils within phagolysosomes.[1][8]

Signaling Pathway of MPO-Mediated Oxidative Stress

The following diagram illustrates the central role of MPO in generating reactive oxygen species and the point of intervention for AZD4831.

Quantitative Data

The following tables summarize the key quantitative data for AZD4831 from in vitro, preclinical, and clinical studies.

In Vitro Potency and Selectivity

| Parameter | Value | Reference |

| MPO IC₅₀ | 1.5 nM | [1][9] |

| TPO IC₅₀ | 0.69 µM | [10] |

| Selectivity (TPO/MPO) | >450-fold | [1][9] |

| CYP3A4 IC₅₀ | 6 µM | [10] |

Preclinical Efficacy in Zymosan-Induced Peritonitis Mouse Model

| AZD4831 Dose (µmol/kg, oral) | MPO Activity Inhibition in Peritoneal Lavage | Statistical Significance (p-value) | Reference |

| 0.01 | Not significant | ns | [1] |

| 0.1 | Effective inhibition | < 0.05 | [1] |

| 1 | Dose-dependent inhibition | < 0.0001 | [1] |

| 10 | Stronger dose-dependent inhibition | < 0.0001 | [1] |

Phase I Clinical Trial (NCT03136991) - Pharmacokinetics in Healthy Male Volunteers

| Parameter | Value | Dosing Condition | Reference |

| Half-life (t½) | ~60 hours | Multiple ascending doses | [6] |

| Time to Steady State | ~10 days | Multiple ascending doses | [6] |

| AUC | Proportional to dose (5-405 mg) | Single ascending dose, fasted | [7][11] |

| Cmax | Slightly more than dose-proportional | Single ascending dose, fasted | [7][11] |

| Effect of Food | Reduced absorption rate, no substantial effect on overall exposure | 45 mg single dose | [7][11] |

Phase IIa SATELLITE Trial (NCT03756285) - Efficacy in HFpEF Patients

| Parameter | AZD4831 (5 mg daily) | Placebo | Confidence Interval | p-value | Reference |

| MPO Activity Reduction from Baseline (Day 30) | 69% | - | 95% CI: 36.3, 85.0 | - | [12] |

| Placebo-Adjusted MPO Activity Reduction (End of Treatment) | 75% | - | 95% CI: 48, 88 | < 0.001 | [5] |

| Change in Coronary Flow Velocity Reserve (CFVR) | No significant difference | No significant difference | - | Not significant | [4][12] |

| Change in 6-Minute Walk Distance (6MWD) | Numerical increase | - | - | Not significant | [4][12] |

| Change in NT-proBNP | No significant difference | No significant difference | - | Not significant | [4][12] |

| Downregulated Protein Biomarkers | CDCP1, PRELP, CX3CL1, LIFR, VSIG2 | - | - | - | [3] |

Experimental Protocols

In Vitro MPO Inhibition Assay (Chemiluminescent Assay)

This protocol is a generalized representation based on the principles described in the cited literature.

-

Reagents and Materials:

-

Purified human MPO

-

AZD4831 (or other test inhibitors)

-

Luminol (chemiluminescent substrate)

-

Hydrogen peroxide (H₂O₂)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplate (white, opaque)

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of AZD4831 in the assay buffer.

-

In a 96-well plate, add the purified MPO enzyme to each well.

-

Add the different concentrations of AZD4831 to the respective wells and incubate for a predefined period to allow for inhibitor binding.

-

Initiate the chemiluminescent reaction by adding a solution containing luminol and H₂O₂.

-

Immediately measure the light emission using a luminometer.

-

The MPO activity is proportional to the light intensity.

-

Calculate the percentage of inhibition for each AZD4831 concentration relative to a vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Zymosan-Induced Peritonitis in Mice

This is a representative protocol for evaluating the in vivo efficacy of MPO inhibitors.

-

Animals:

-

Male BALB/c mice (or other suitable strain).

-

-

Reagents and Materials:

-

AZD4831 formulated for oral gavage.

-

Zymosan A from Saccharomyces cerevisiae.

-

Sterile saline.

-

Peritoneal lavage buffer (e.g., PBS with EDTA).

-

-

Procedure:

-

Administer AZD4831 or vehicle orally to the mice.[1]

-

After a specified time (e.g., 2 hours), induce peritonitis by intraperitoneal injection of a zymosan A suspension in sterile saline.[1][13]

-

After a further incubation period (e.g., 2-4 hours), euthanize the mice.[1]

-

Collect the peritoneal exudate by lavage with cold peritoneal lavage buffer.[14]

-

Centrifuge the lavage fluid to separate the cells from the supernatant.

-

Measure MPO activity in the cell-free supernatant using a suitable assay (e.g., chemiluminescent assay).[1]

-

Ex Vivo MPO Activity Assay in Whole Blood (from Clinical Trials)

This protocol is based on the methodology used in the AZD4831 clinical trials.[7]

-

Sample Collection and Preparation:

-

Collect whole blood samples in K₂EDTA-containing tubes.

-

To induce neutrophil degranulation and MPO release, stimulate a portion of the blood with zymosan A suspension.

-

Incubate the stimulated blood sample (e.g., 30 minutes at 37°C with rotation).

-

Centrifuge the sample to obtain plasma.

-

-

MPO Activity Measurement:

-

Analyze the MPO concentration and activity in the plasma using a validated assay (e.g., ELISA for concentration and a functional assay for activity).

-

Impact on Oxidative Stress and Inflammatory Signaling Pathways

Inhibition of MPO by AZD4831 is expected to modulate downstream signaling pathways that are activated by oxidative stress and inflammation. While direct studies on AZD4831's effects on these specific pathways are limited, the known consequences of MPO activity provide a strong basis for its mechanism of therapeutic action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[15] MPO-derived oxidants, such as HOCl, can activate the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines and adhesion molecules.[16] By inhibiting MPO, AZD4831 is hypothesized to reduce the activation of NF-κB, thereby downregulating the inflammatory cascade.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli, including oxidative stress.[17] MPO-mediated oxidative stress can activate MAPK signaling cascades (e.g., p38, JNK, ERK), which contribute to inflammation and apoptosis.[16] Inhibition of MPO by AZD4831 would be expected to attenuate the activation of these pathways.

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[18][19] Under conditions of oxidative stress, Nrf2 is activated and promotes cellular defense mechanisms. While MPO inhibition primarily reduces the source of oxidative stress, there is a complex interplay between pro-oxidant and antioxidant pathways. By reducing the overall oxidative burden, AZD4831 may indirectly influence the cellular redox homeostasis regulated by the Nrf2 pathway.

Conclusion

AZD4831 is a highly potent and selective irreversible inhibitor of myeloperoxidase that has demonstrated significant target engagement in both preclinical models and human clinical trials. By reducing the production of MPO-derived reactive oxygen species, AZD4831 represents a promising therapeutic strategy for diseases driven by oxidative stress and inflammation, such as heart failure with preserved ejection fraction. The ongoing clinical development of AZD4831 will further elucidate its therapeutic potential and its precise impact on the complex network of oxidative stress-related signaling pathways.

References

- 1. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of AZD4831, a mechanism-based irreversible inhibitor of myeloperoxidase, as a potential treatment for heart failure with preserved ejection fraction - American Chemical Society [acs.digitellinc.com]

- 3. Myeloperoxidase Inhibition Reverses Biomarker Profiles Associated With Clinical Outcomes in HFpEF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmatimes.com [pharmatimes.com]

- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 6. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety, tolerability, pharmacokinetics and effect on serum uric acid of the myeloperoxidase inhibitor AZD4831 in a randomized, placebo-controlled, phase I study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. AstraZeneca’s investigational MPO inhibitor AZD4831 shows promise in patients with heart failure and a preserved ejection fraction [astrazeneca.com]

- 13. olac.berkeley.edu [olac.berkeley.edu]

- 14. meliordiscovery.com [meliordiscovery.com]

- 15. globalsciencebooks.info [globalsciencebooks.info]

- 16. researchgate.net [researchgate.net]

- 17. embopress.org [embopress.org]

- 18. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Mitiperstat (AZD4831): A Deep Dive into Target Engagement and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement and pharmacodynamic profile of Mitiperstat (AZD4831), an irreversible inhibitor of myeloperoxidase (MPO). This compound was developed to address diseases driven by inflammation and oxidative stress, primarily focusing on heart failure with preserved ejection fraction (HFpEF), chronic obstructive pulmonary disease (COPD), and non-alcoholic steatohepatitis (NASH). This document details the mechanism of action, experimental validation, and clinical pharmacodynamic findings, offering valuable insights for researchers in cardiovascular and inflammatory diseases.

Core Mechanism of Action: Irreversible MPO Inhibition

This compound is a potent and selective irreversible inhibitor of myeloperoxidase (MPO), a heme-containing enzyme predominantly found in neutrophils.[1][2] Upon neutrophil activation during inflammatory processes, MPO is released and catalyzes the formation of potent reactive oxygen species (ROS), such as hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions.[3] These ROS contribute to oxidative stress, leading to tissue damage, endothelial dysfunction, and fibrosis, which are key pathological features in various cardiovascular and inflammatory diseases.[3][4]

This compound acts as a mechanism-based inhibitor, meaning it is a substrate for MPO and, in the process of being metabolized, forms a covalent bond with the heme prosthetic group of the enzyme, rendering it permanently inactive.[5][6] This irreversible inhibition of MPO is central to its therapeutic rationale, aiming to reduce the downstream cascade of oxidative stress and inflammation.[4]

Quantitative Assessment of this compound's Potency and Selectivity

The inhibitory activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Species | Assay Type | Reference |

| MPO IC₅₀ | 1.5 nM | Human | Purified Enzyme Assay | [7] |

| TPO IC₅₀ | 0.69 µM | Human | Purified Enzyme Assay | [7] |

| CYP3A4 IC₅₀ | 6 µM | Human | In Vitro Assay | [7] |

IC₅₀: Half-maximal inhibitory concentration; MPO: Myeloperoxidase; TPO: Thyroid Peroxidase; CYP3A4: Cytochrome P450 3A4.

Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Ascending Dose in Healthy Volunteers)

| Dose | Cmax (nmol/L) | Tmax (h) | AUC (nmol·h/L) | t½ (h) | Reference |

| 5 mg | 29.7 | 1.5 | 618 | 50.2 | [1][5][6] |

| 15 mg | 88.1 | 1.5 | 2130 | 54.5 | [1][5][6] |

| 45 mg | 295 | 1.5 | 7710 | 57.8 | [1][5][6] |

| 135 mg | 918 | 2.0 | 26800 | - | [1][5][6] |

| 405 mg | 2450 | 2.0 | 81100 | - | [1][5][6] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.

Table 3: Pharmacokinetic Parameters of this compound in Humans (Multiple Ascending Dose in Healthy Volunteers - 10 days)

| Dose | Cmax,ss (nmol/L) | Trough,ss (nmol/L) | AUCτ,ss (nmol·h/L) | t½ (h) | Reference |

| 2.5 mg | 56.7 | 30.0 | 973 | 53.0 | [8] |

| 5 mg | 114 | 57.6 | 2010 | 55.4 | [8] |

| 10 mg | 231 | 115 | 4050 | 57.8 | [8] |

Cmax,ss: Steady-state maximum plasma concentration; Trough,ss: Steady-state trough plasma concentration; AUCτ,ss: Steady-state area under the curve over a dosing interval.

Table 4: Pharmacodynamic Effect of this compound on MPO Activity in Clinical Trials

| Trial | Dose | Population | MPO Activity Reduction (Placebo-Adjusted) | Reference |

| SATELLITE (Phase 2a) | 5 mg daily for 90 days | HFpEF Patients | 75% (95% CI: 48, 88) | [9][10] |

HFpEF: Heart Failure with Preserved Ejection Fraction.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams were generated using Graphviz (DOT language).

Signaling Pathway of MPO-Mediated Oxidative Stress and this compound's Point of Intervention

Caption: MPO-mediated oxidative stress pathway and this compound's inhibitory action.

Experimental Workflow for In Vivo Assessment of MPO Inhibition using Zymosan-Induced Peritonitis Model

Caption: Workflow for zymosan-induced peritonitis model to assess MPO inhibition.

Logical Workflow for Clinical Pharmacodynamic Assessment in the SATELLITE Trial

Caption: Pharmacodynamic assessment workflow in the SATELLITE clinical trial.

Detailed Experimental Protocols

In Vitro MPO Inhibition Assay (Chemiluminescent)

This protocol is a representative method for determining the in vitro potency of MPO inhibitors.

-

Principle: The assay measures the MPO-catalyzed oxidation of a luminogenic substrate in the presence of hydrogen peroxide. Inhibition of this reaction by a compound results in a decrease in the chemiluminescent signal.

-

Materials:

-

Human myeloperoxidase (purified enzyme)

-

Luminol (chemiluminescent substrate)

-

Hydrogen peroxide (H₂O₂)

-

This compound (or other test compounds)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well white microplates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the MPO enzyme to each well.

-

Add the different concentrations of this compound or vehicle control to the wells and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the reaction by adding a solution containing luminol and hydrogen peroxide.

-

Immediately measure the chemiluminescence using a luminometer.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Zymosan-Induced Peritonitis in Mice

This in vivo model is used to assess the ability of a compound to inhibit MPO activity in an inflammatory setting.[11][12]

-

Principle: Intraperitoneal injection of zymosan, a yeast cell wall component, induces an acute inflammatory response characterized by the recruitment of neutrophils into the peritoneal cavity and the subsequent release of MPO.

-